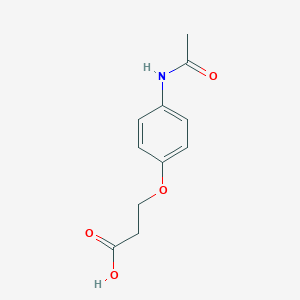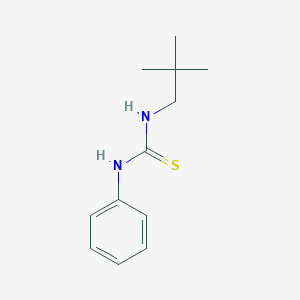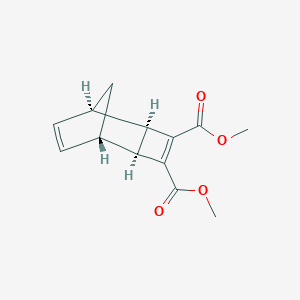
酸化ジルコニウムマグネシウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium zirconium trioxide is a compound composed of magnesium, zirconium, and oxygen. It is known for its unique properties, including high thermal stability, resistance to corrosion, and excellent mechanical strength. These characteristics make it valuable in various industrial and scientific applications.
科学的研究の応用
Magnesium zirconium trioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Investigated for its potential use in drug delivery systems and as a component in bioactive materials.
Medicine: Explored for its antimicrobial properties and potential use in medical implants and devices.
Industry: Utilized in the production of ceramics, coatings, and high-temperature materials due to its thermal stability and mechanical strength
作用機序
Mode of Action
It has been suggested that the compound may interact with its targets through a process known as hydrogen-induced interfacial coupling . This process involves the manipulation of hydrogen atoms, tuning their uptake and release in a micrometer-sized Mg-rich composite .
Biochemical Pathways
It is known that the compound can influence the migration of hydrogen atoms, which could potentially affect various biochemical pathways .
Result of Action
It has been suggested that the compound can manipulate the migration of hydrogen atoms, potentially influencing various cellular processes .
Action Environment
The action, efficacy, and stability of magnesium zirconium trioxide can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of hydrogen, as it is involved in hydrogen-induced interfacial coupling . Additionally, the compound’s stability may be influenced by factors such as temperature and humidity .
準備方法
Synthetic Routes and Reaction Conditions: Magnesium zirconium trioxide can be synthesized through several methods, including:
Sol-gel method: This involves the hydrolysis and polycondensation of metal alkoxides. The process typically requires a controlled environment to ensure the formation of a homogeneous gel, which is then dried and calcined to obtain the final product.
Solution combustion method: This method uses a fuel (such as triethanolamine) and metal nitrates.
Co-precipitation method: Metal salts are dissolved in a solution, and a precipitating agent is added to form a solid precipitate.
Industrial Production Methods: In industrial settings, the production of magnesium zirconium trioxide often involves large-scale sol-gel or co-precipitation methods due to their scalability and cost-effectiveness. These methods allow for the production of high-purity materials with controlled particle sizes and morphologies.
Types of Reactions:
Oxidation: Magnesium zirconium trioxide can undergo oxidation reactions, particularly when exposed to high temperatures and oxidative environments.
Reduction: The compound can be reduced using strong reducing agents, leading to the formation of lower oxidation state compounds.
Substitution: Magnesium zirconium trioxide can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions:
Oxidizing agents: Oxygen, hydrogen peroxide, and other strong oxidizers.
Reducing agents: Hydrogen gas, carbon monoxide, and metal hydrides.
Substitution reagents: Halides, nitrates, and other reactive compounds.
Major Products Formed:
Oxidation products: Higher oxidation state oxides.
Reduction products: Lower oxidation state compounds.
Substitution products: Compounds with substituted elements or groups.
類似化合物との比較
Magnesium oxide: Known for its high thermal stability and use in refractory materials.
Zirconium oxide: Widely used in ceramics and biomedical applications due to its hardness and biocompatibility.
Magnesium zirconium oxide: A composite material with properties similar to magnesium zirconium trioxide but with different stoichiometry and structure.
Uniqueness: Magnesium zirconium trioxide stands out due to its unique combination of properties from both magnesium and zirconium oxides. Its high thermal stability, mechanical strength, and reactivity make it suitable for a wide range of applications, from industrial processes to biomedical research.
特性
CAS番号 |
12032-31-4 |
|---|---|
分子式 |
MgO3Zr |
分子量 |
163.53 g/mol |
IUPAC名 |
magnesium;dioxido(oxo)zirconium |
InChI |
InChI=1S/Mg.3O.Zr/q+2;;2*-1; |
InChIキー |
VIBGUAPFBVGMQZ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Mg+2].[Zr+4] |
正規SMILES |
[O-][Zr](=O)[O-].[Mg+2] |
物理的記述 |
Solid; [Hawley] White odorless powder; [MSDSonline] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)




